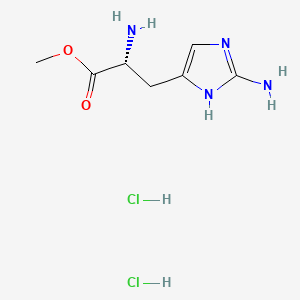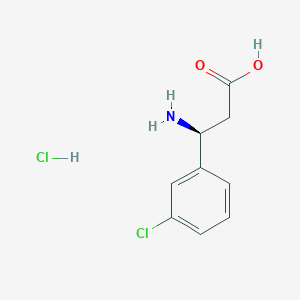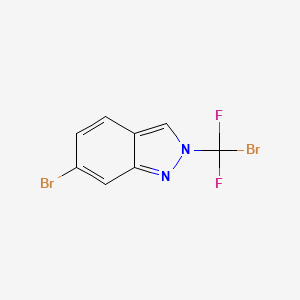
6-bromo-2-(bromodifluoromethyl)-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(bromodifluoromethyl)-2H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring. The presence of bromine and bromodifluoromethyl groups in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(bromodifluoromethyl)-2H-indazole typically involves the bromination of 2-(bromodifluoromethyl)-2H-indazole. This can be achieved through various methods, including:
Electrophilic Bromination: Using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Radical Bromination: Using bromine in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reactions. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms in 6-bromo-2-(bromodifluoromethyl)-2H-indazole can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, and ethers.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with fewer bromine atoms or altered functional groups.
Scientific Research Applications
6-Bromo-2-(bromodifluoromethyl)-2H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-bromo-2-(bromodifluoromethyl)-2H-indazole involves its interaction with specific molecular targets. The bromine and bromodifluoromethyl groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-hydroxypyridinate: Another brominated indazole derivative with different functional groups.
6-Bromo-2-mercaptotryptamine: A brominated tryptamine derivative with unique biological activities.
Uniqueness
6-Bromo-2-(bromodifluoromethyl)-2H-indazole is unique due to the presence of both bromine and bromodifluoromethyl groups, which confer distinct chemical reactivity and biological properties
Properties
Molecular Formula |
C8H4Br2F2N2 |
|---|---|
Molecular Weight |
325.94 g/mol |
IUPAC Name |
6-bromo-2-[bromo(difluoro)methyl]indazole |
InChI |
InChI=1S/C8H4Br2F2N2/c9-6-2-1-5-4-14(8(10,11)12)13-7(5)3-6/h1-4H |
InChI Key |
AWACJZJUNVRWDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1Br)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13562430.png)

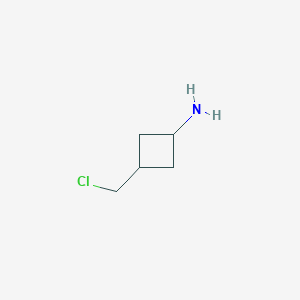
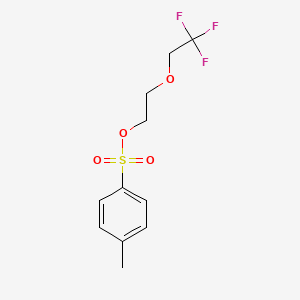
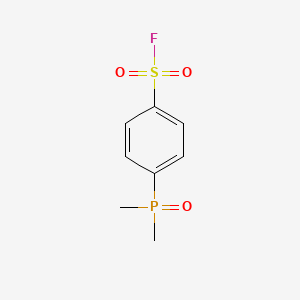


![2-Methyl-1-{7-oxaspiro[4.5]decan-10-yl}propan-1-one](/img/structure/B13562448.png)
![2-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13562451.png)

